In Vitro L-Cystine Crystallization Inhibition Potency: LH1753 vs. LH708 and CDME
LH1753 (EC50 = 29.5 nM) exhibits 2-fold higher potency than its direct diamide predecessor LH708 (EC50 = 59.8 nM) and approximately 146-fold higher potency than the ester-based inhibitor CDME (EC50 = 4.31 µM) in a standardized L-cystine crystallization assay [1].
| Evidence Dimension | Half-maximal effective concentration (EC50) for inhibiting L-cystine crystal growth |
|---|---|
| Target Compound Data | 29.5 nM |
| Comparator Or Baseline | LH708: 59.8 nM; CDME: 4.31 µM (4,310 nM) |
| Quantified Difference | 2.0× more potent than LH708; 146× more potent than CDME |
| Conditions | 2.9 mM supersaturated L-cystine solution in Millipore water, room temperature, 72 h incubation |
Why This Matters
A 2-fold lower EC50 translates to requiring half the molar concentration to achieve the same inhibitory effect, reducing material consumption in assays and potentially lowering in vivo dosing requirements.
- [1] Yang, M.; Albanyan, H.; Lee, S.; Aloysius, H.; Liang, J.-J.; Kholodovych, V.; Sahota, A.; Hu, L. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Med. Chem. Lett. 2024, 15, 1089–1095. View Source
